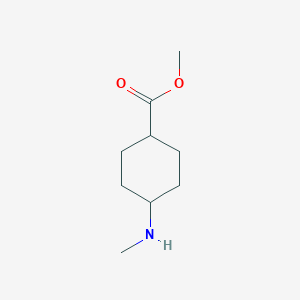
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate
Description
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring a methylamino group and a carboxylate ester.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 4-(methylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
ZQZNJXVBPZPFNL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cis-4-aminocyclohexanecarboxylic acid.
Methylation: The amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function through competitive or non-competitive inhibition .
Comparison with Similar Compounds
- cis-4-Aminocyclohexanecarboxylic acid
- Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Rel-methyl (1r,4r)-4-(methylamino)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cis-4-aminocyclohexanecarboxylic acid, the methylamino group enhances its lipophilicity and potential for membrane permeability. The ester group also makes it more reactive in esterification and transesterification reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


